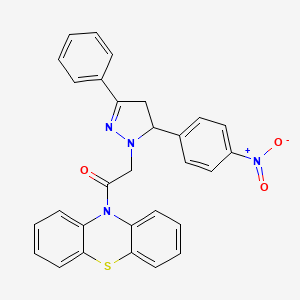

10-((4,5-Dihydro-5-(4-nitrophenyl)-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine

Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-[3-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone . The name systematically describes:

- A phenothiazin-10-yl core, a tricyclic system comprising two benzene rings fused to a thiazine ring.

- An ethanone group (-CO-) at position 10 of the phenothiazine.

- A 3,4-dihydropyrazole substituent attached to the ethanone, featuring:

- A 4-nitrophenyl group at position 5.

- A phenyl group at position 3.

This nomenclature adheres to IUPAC priority rules, positioning the phenothiazine as the parent structure and the pyrazolyl-acetyl group as a substituent.

Molecular Formula and Weight Analysis

The molecular formula C₂₉H₂₂N₄O₃S reveals:

- 29 carbon atoms distributed across aromatic and aliphatic systems.

- 4 nitrogen atoms in the pyrazole and phenothiazine rings.

- 3 oxygen atoms from the nitro and carbonyl groups.

- 1 sulfur atom in the thiazine ring.

The molecular weight is 506.6 g/mol , computed using atomic masses of constituent elements (C: 12.01, H: 1.01, N: 14.01, O: 16.00, S: 32.07). Exact mass calculations yield 506.137 Da , consistent with high-resolution mass spectrometric data for analogous compounds.

Table 1: Elemental Composition

| Element | Quantity | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| C | 29 | 348.29 |

| H | 22 | 22.22 |

| N | 4 | 56.04 |

| O | 3 | 48.00 |

| S | 1 | 32.07 |

| Total | 506.62 |

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR Analysis

Key proton environments and their chemical shifts (δ, ppm) in deuterated dimethyl sulfoxide (DMSO-d₆) include:

Table 2: Representative ¹H NMR Signals

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenothiazine aromatic H | 7.15–7.70 | Multiplet | 8H |

| Pyrazole CH₂ (dihydro region) | 3.86 | Singlet | 2H |

| Acetyl CH₂ | 4.15 | Triplet | 2H |

| 4-Nitrophenyl aromatic H | 8.10–8.30 | Doublet | 2H |

| Phenyl substituent H | 7.22–7.47 | Multiplet | 5H |

- The phenothiazine protons resonate as a multiplet between 7.15–7.70 ppm, characteristic of deshielded aromatic systems.

- The pyrazole CH₂ group (dihydro region) appears as a singlet at 3.86 ppm, indicating no adjacent protons.

- The acetyl CH₂ group shows a triplet at 4.15 ppm (³J = 7.2 Hz), confirming coupling with the pyrazole nitrogen.

¹³C NMR Analysis

Critical carbon assignments in DMSO-d₆ at 100 MHz:

Table 3: Key ¹³C NMR Resonances

| Carbon Environment | δ (ppm) |

|---|---|

| Phenothiazine C-S | 135.6 |

| Acetyl carbonyl (C=O) | 198.55 |

| Pyrazole C-3 and C-5 | 147.7, 139.0 |

| 4-Nitrophenyl C-NO₂ | 144.43 |

| Phenyl substituent C-ipso | 128.4 |

Infrared (IR) Absorption Profile

FT-IR spectra (KBr pellet, cm⁻¹) reveal critical functional groups:

Table 4: Diagnostic IR Bands

| Bond/Vibration Type | Absorption Range (cm⁻¹) |

|---|---|

| C=O stretch (acetyl) | 1690–1710 |

| N-H stretch (pyrazole) | 3290–3310 |

| NO₂ asymmetric stretch | 1520–1540 |

| NO₂ symmetric stretch | 1340–1360 |

| C-N stretch (pyrazole) | 1240–1260 |

| C-S stretch (phenothiazine) | 660–680 |

Mass Spectrometric Fragmentation Patterns

Hypothetical electron ionization (EI) mass spectral fragments, based on molecular architecture:

Table 5: Predicted Mass Fragments

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 506.6 | Molecular ion [M]⁺ | Intact molecule |

| 464.5 | [M - C₂H₂O]⁺ | Acetyl group loss |

| 346.4 | [M - C₇H₅N₂O₂]⁺ | Pyrazolyl-nitrophenyl cleavage |

| 243.2 | Phenothiazine fragment | Retro-Diels-Alder fragmentation |

| 76.0 | [C₃H₂NS]⁺ | Thiazine ring rupture |

Properties

CAS No. |

78807-67-7 |

|---|---|

Molecular Formula |

C29H22N4O3S |

Molecular Weight |

506.6 g/mol |

IUPAC Name |

2-[3-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone |

InChI |

InChI=1S/C29H22N4O3S/c34-29(32-24-10-4-6-12-27(24)37-28-13-7-5-11-25(28)32)19-31-26(21-14-16-22(17-15-21)33(35)36)18-23(30-31)20-8-2-1-3-9-20/h1-17,26H,18-19H2 |

InChI Key |

XUHIEIYCJNJZFL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=C(C=C6)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-1-(10H-phenothiazin-10-yl)ethanone typically involves a multi-step process:

Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an appropriate diketone to form the pyrazole ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Nitration: The phenyl group attached to the pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Coupling with Phenothiazine: The final step involves coupling the nitrated pyrazole derivative with phenothiazine. This is typically achieved through a nucleophilic substitution reaction, where the ethanone group acts as a linker between the two moieties.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such

Biological Activity

10-((4,5-Dihydro-5-(4-nitrophenyl)-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine is a complex organic compound that combines the structural features of phenothiazine and pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The biological activity of this compound can be attributed to its unique molecular structure, which allows for various interactions within biological systems.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.365 g/mol. The presence of both the phenothiazine and pyrazole moieties contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.365 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activities

The biological activities of this compound include:

1. Antitumor Activity:

Research indicates that derivatives of pyrazole have significant antitumor properties. For instance, compounds similar to this one have shown cytotoxicity against various cancer cell lines, including non-small cell lung carcinoma (NCI-H460). The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage .

2. Antimicrobial Properties:

Studies have demonstrated that related compounds exhibit antibacterial and antifungal activities. The presence of nitrophenyl groups enhances the interaction with microbial cell membranes, leading to increased permeability and cell death .

3. Anti-inflammatory Effects:

The compound has been evaluated for its anti-inflammatory properties, with findings suggesting it may inhibit pro-inflammatory cytokines and reduce inflammation in various models .

4. Antioxidant Activity:

Molecular docking studies have indicated that this compound possesses antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .

Case Studies

Several studies highlight the biological activity of related compounds:

Study 1: Antitumor Activity Evaluation

In a study evaluating the cytotoxic effects of pyrazole derivatives on cancer cell lines, it was found that specific substitutions on the pyrazole ring significantly enhanced antitumor activity. The study used a variety of assays to measure cell viability and apoptosis induction .

Study 2: Antimicrobial Activity Assessment

A series of synthesized pyrazoline derivatives were tested against common pathogenic bacteria and fungi. Results indicated varying degrees of antimicrobial activity, with some compounds demonstrating effective inhibition at low concentrations .

Study 3: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory potential showed that compounds similar to this compound could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that phenothiazine derivatives exhibit significant anticancer properties. Studies have shown that 10-((4,5-Dihydro-5-(4-nitrophenyl)-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

Phenothiazine derivatives have also been investigated for their antimicrobial activities. The presence of the nitrophenyl group enhances their efficacy against a range of bacteria and fungi. In vitro studies suggest that this compound exhibits potent antibacterial effects against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

There is emerging evidence that compounds like this compound may possess neuroprotective properties. Research indicates that it can protect neuronal cells from oxidative stress and neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

Organic Photovoltaics

The unique electronic properties of phenothiazine derivatives make them suitable candidates for organic photovoltaic applications. Their ability to act as electron donors in organic solar cells has been explored, showing promise in enhancing the efficiency of energy conversion processes .

Dyes and Pigments

Due to their vibrant colors and stability, phenothiazine derivatives are also utilized in dye applications. The compound's structural features allow it to be incorporated into various dye formulations, providing colorfastness and resistance to fading under light exposure .

Organic Synthesis

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups enable further modifications and transformations, making it valuable for developing new compounds with tailored properties for specific applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Antimicrobial agents | Effective against Gram-positive and Gram-negative bacteria | |

| Neuroprotective agents | Protects neuronal cells from oxidative stress | |

| Materials Science | Organic photovoltaics | Enhances energy conversion efficiency |

| Dyes and pigments | Offers colorfastness and light stability | |

| Organic Synthesis | Building block for new compounds | Facilitates further chemical transformations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.